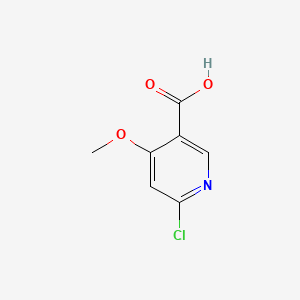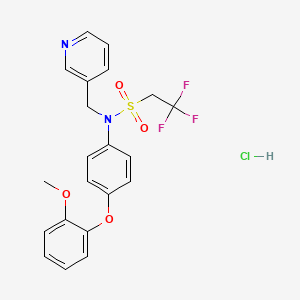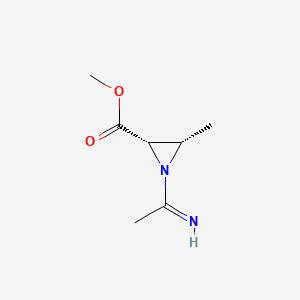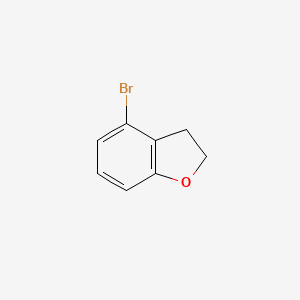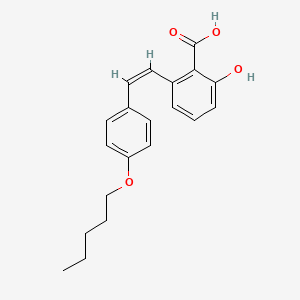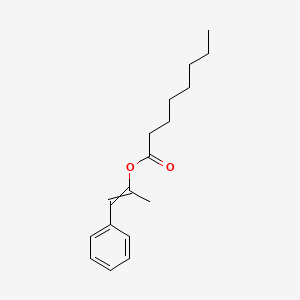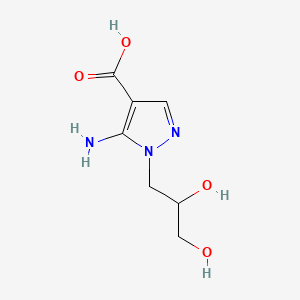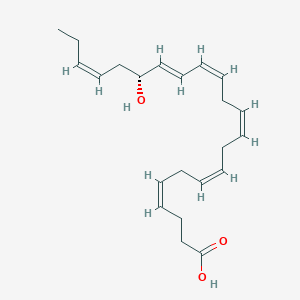
17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17®-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, also known as 17®-HDoHE, is a polyunsaturated fatty acid . It is a product in the category of Fatty Acids (FA) with a Hydroxy (OH) group . It has a role as a human xenobiotic metabolite and a mouse metabolite .
Synthesis Analysis
17®-HDoHE is a product of the metabolism of docosahexaenoic acid (DHA). It is formed from DHA by 15-lipoxygenase (15-LO) and is a precursor to 17(S)-resolvins . A study has shown that the metabolic stability of 17®-HDoHE is comparable to a known resolvin, 17S-HDHA .Molecular Structure Analysis
The molecular formula of 17®-HDoHE is C22H32O3 . The InChI representation of its structure isInChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 . Chemical Reactions Analysis
17®-HDoHE is a product of the metabolism of DHA by 15-LO . It is not a strong inhibitor of cytochrome-P450 enzymes .Physical And Chemical Properties Analysis
The molecular weight of 17®-HDoHE is 344.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity .Scientific Research Applications
Role in Inflammation Resolution : Mas et al. (2012) developed a liquid chromatography-tandem mass spectrometry assay to measure lipid mediators, including 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R/S-HDHA), in human blood following omega-3 fatty acid supplementation. They found that the pathway precursors 18R/S-HEPE and 17R/S-HDHA, but not the resolvins, were lower in serum compared with plasma. This suggests the involvement of these mediators in the resolution of inflammation (Mas et al., 2012).
Synthesis and Bioactivity of Derivatives : Sun et al. (2007) identified resolvin D1 (RvD1) and its aspirin-triggered 17R epimer (AT-RvD1), both derived from docosahexaenoic acid, demonstrating their significant roles in stopping transendothelial migration of human neutrophils and reducing polymorphonuclear leukocyte infiltration in vivo. This illustrates the anti-inflammatory potential of these compounds (Sun et al., 2007).
Neuroprotective and Anti-Inflammatory Effects : Dalli et al. (2015) found that activated human phagocytes convert 17-hydro(peroxy)-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid to bioactive molecules that stimulate human macrophage bacterial phagocytosis, phagolysosomal acidification, and efferocytosis. This indicates its role in promoting resolution of inflammation and tissue regeneration (Dalli et al., 2015).
Metabolic Stability and Therapeutic Potential : Dangi et al. (2010) explored the biological production and pharmacokinetic profiles of DPAn-6 derived resolvins, including 17S-hydroxydocosa-4Z,7Z,10Z,13Z,15E,19Z-hexaenoic acid (17S-HDHA), emphasizing the need for optimization for enhanced duration and magnitude of action in therapeutic applications (Dangi et al., 2010).
Mechanism of Action
properties
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-NGHKTGSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 17R-HDHA exert its anti-inflammatory and pro-resolving effects?
A: While the precise mechanisms are still under investigation, 17R-HDHA is known to be converted into resolvins, primarily aspirin-triggered resolvin D1 (AT-RvD1), which actively promote the resolution of inflammation. [, ] AT-RvD1 has been shown to interact with the lipoxin A4 receptor (ALX), a G protein-coupled receptor, to exert its anti-inflammatory effects. [] This interaction leads to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the promotion of macrophage phagocytosis of apoptotic cells, ultimately contributing to the resolution of inflammation. [, ]
Q2: What evidence supports the therapeutic potential of 17R-HDHA in inflammatory diseases?
A: Preclinical studies have demonstrated the efficacy of 17R-HDHA in various animal models of inflammatory diseases. For instance, systemic administration of 17R-HDHA significantly reduced disease activity, colonic damage, and pro-inflammatory cytokine levels in models of colitis. [] Additionally, 17R-HDHA exhibited analgesic effects in models of osteoarthritis and arthritis, reducing pain behavior and joint stiffness. [, ] These findings suggest that 17R-HDHA and its derivatives hold promise as potential therapeutics for inflammatory conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


